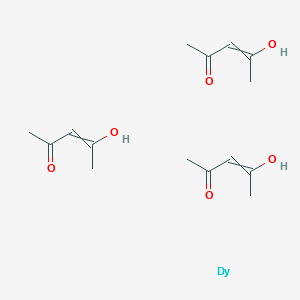

dysprosium;4-hydroxypent-3-en-2-one

Beschreibung

Dysprosium;4-hydroxypent-3-en-2-one, also known as dysprosium(III) acetylacetonate hydrate (CAS 14637-88-8), is a coordination complex with the molecular formula C₁₅H₂₁DyO₆ . The compound consists of a dysprosium(III) ion coordinated to three bidentate acetylacetonate (2,4-pentanedionate) ligands and water molecules. Its IUPAC name reflects the Z-configuration of the 4-hydroxypent-3-en-2-one ligand. This compound is hygroscopic and typically appears as a powder, making it suitable for applications in materials science, catalysis, and as a precursor for dysprosium-containing nanomaterials .

Dysprosium (Dy) is a heavy rare earth element (REE) with a +3 oxidation state, exhibiting unique magnetic and optical properties due to its unquenched 4f orbital moments . Its complexes, including acetylacetonates, are critical in advanced technologies such as high-performance magnets (e.g., Nd–Fe–B magnets doped with Dy), lighting systems (e.g., dysprosium lamps), and MRI contrast agents .

Eigenschaften

Molekularformel |

C15H24DyO6 |

|---|---|

Molekulargewicht |

462.85 g/mol |

IUPAC-Name |

dysprosium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI-Schlüssel |

BYBFJHANLYDGFD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dysprosium;4-hydroxypent-3-en-2-one typically involves the reaction of dysprosium salts, such as dysprosium chloride or dysprosium nitrate, with 4-hydroxypent-3-en-2-one in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dysprosium ion. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, and the product is then isolated by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dysprosium salts and 4-hydroxypent-3-en-2-one, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is typically purified by recrystallization or other suitable methods to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Dysprosium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The dysprosium ion can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced using suitable reducing agents.

Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands in the coordination sphere of dysprosium.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligand exchange reactions using other chelating agents or ligands.

Major Products Formed

Oxidation: Higher oxidation state dysprosium complexes.

Reduction: Reduced dysprosium complexes.

Substitution: New dysprosium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Dysprosium;4-hydroxypent-3-en-2-one has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other dysprosium complexes and materials.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.

Wirkmechanismus

The mechanism of action of dysprosium;4-hydroxypent-3-en-2-one involves the coordination of the dysprosium ion with the 4-hydroxypent-3-en-2-one ligand. The ligand forms a stable chelate complex with the dysprosium ion, which can then interact with various molecular targets and pathways. The specific interactions depend on the nature of the ligand and the dysprosium ion’s oxidation state.

Vergleich Mit ähnlichen Verbindungen

Thermal Stability and Decomposition Behavior

Dysprosium acetylacetonate shares thermal decomposition patterns with other heavy trivalent lanthanide complexes. Evidence from thermogravimetric analysis (TGA) shows:

The similarity between Dy, Ho, and Er complexes arises from their comparable ionic radii and electron configurations, whereas terbium (Tb) exhibits divergent behavior due to differences in 4f orbital occupancy .

Magnetic Properties

Dysprosium’s magnetic anisotropy distinguishes it from other REEs. The unquenched orbital angular momentum of Dy³⁰ ions results in high magnetic susceptibility, making Dy(acac)₃ useful in magnetostrictive alloys (e.g., Terfenol-D) and molecular magnetism .

Gadolinium (Gd) exhibits higher susceptibility but lower anisotropy, limiting its use in applications requiring directional magnetic responses .

Chemical Reactivity and Stability

Dy(acac)₃ is hygroscopic, necessitating storage in anhydrous conditions . In contrast, lighter lanthanides like lanthanum (La) form less hygroscopic acetylacetonates. The stability of Dy³⁰ complexes is influenced by ionic radius (0.912 Å for Dy³⁰ vs. 1.032 Å for La³⁰), which affects ligand binding strength and solubility .

| Complex | Solubility in Organic Solvents | Hygroscopicity |

|---|---|---|

| Dy(acac)₃·nH₂O | Moderate (soluble in THF, DMF) | High |

| La(acac)₃·nH₂O | High | Low |

| Gd(acac)₃·nH₂O | Moderate | Moderate |

Industrial and Environmental Relevance

Dy(acac)₃ serves as a precursor for dysprosium oxide (Dy₂O₃) nanoparticles, which are critical in high-intensity lighting. Dysprosium lamps achieve 4,000 lx output, surpassing halide lamps (1,000 lx), due to Dy³⁰’s sharp emission lines in the visible spectrum .

| Lamp Type | Light Output (lx) | Key Component |

|---|---|---|

| Dysprosium lamp | 4,000 | Dy halides |

| High-pressure Na | 1,000 | Na vapor |

| Terbium-doped | 2,500 | Tb phosphors |

Biologische Aktivität

Dysprosium; 4-hydroxypent-3-en-2-one, a compound combining dysprosium with a hydroxyenone moiety, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure:

- Molecular Formula: C₅H₇DyO₂

- Molecular Weight: 197.5 g/mol

- Melting Point: 125-130ºC

Physical Properties:

- Solubility: Water-soluble, which is significant for biological interactions.

Antimicrobial Activity

Research has demonstrated that metal complexes of enaminones, including derivatives of 4-hydroxypent-3-en-2-one, exhibit varying degrees of antibacterial activity. A study evaluated the antibacterial effects of several metal complexes against common pathogens such as Escherichia coli and Staphylococcus aureus using the disc diffusion method. The results indicated that while the ligands showed no antibacterial activity, the dysprosium complex exhibited significant bactericidal properties against both bacterial strains, suggesting potential applications in antimicrobial therapies .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Dysprosium Complex | E. coli | Significant |

| Dysprosium Complex | S. aureus | Significant |

| Ligand (no metal) | E. coli | None |

| Ligand (no metal) | S. aureus | None |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of dysprosium complexes on various cancer cell lines. A notable study utilized MTT assays to evaluate the selective inhibitory effects of dysprosium-based compounds on MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The findings revealed that certain dysprosium complexes exhibited selective cytotoxicity, indicating their potential as anticancer agents .

The biological activity of dysprosium; 4-hydroxypent-3-en-2-one may be attributed to its ability to interact with cellular components and modulate biochemical pathways:

- Metal Coordination: The coordination of dysprosium ions with organic ligands can enhance the stability and bioavailability of the compound.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that lanthanide complexes can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition: Dysprosium complexes may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

Case Studies

- Antibacterial Efficacy : A study on the antibacterial properties of dysprosium complexes highlighted their effectiveness against Gram-positive and Gram-negative bacteria, positioning them as promising candidates for developing new antibiotics .

- Cytotoxicity in Cancer Research : Research involving MCF-7 and A-549 cell lines indicated that dysprosium complexes could selectively inhibit cancer cell proliferation, suggesting their potential utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.